REACTION_CXSMILES
|
[F:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:14]=[C:13]2[C:9]([CH2:10][C:11]3([CH2:20][CH2:19][C:18](=[O:21])[CH2:17][CH2:16]3)[C:12]2=[O:15])=[CH:8][CH:7]=1.CO.[B-][N+](C)(C)C.O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O1CCCC1.O>[F:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:14]=[C:13]2[C:9]([CH2:10][C:11]3([CH2:16][CH2:17][CH:18]([OH:21])[CH2:19][CH2:20]3)[C:12]2=[O:15])=[CH:8][CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
3.14 g
|
Type
|
reactant
|
Smiles
|
FCCCOC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FCCCOC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4.38 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
Borane-trimethylamine complex
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
[B-][N+](C)(C)C
|
Name
|
|
Quantity
|
31.8 g
|
Type
|
reactant
|
Smiles
|
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.9 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 3 h
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The product was purified
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61% |
Name
|
|
Type
|
product
|
Smiles
|
FCCCOC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |